4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
2733-54-2 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
GYWBMJZUFMUOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Aminobenzenesulfonamide Starting Material
4-Aminobenzenesulfonamide (sulfanilamide) is commercially available or can be synthesized via sulfonation of aniline followed by amination. It serves as the primary starting material for further functionalization.
Synthesis of the Imidazoline Moiety
The 4,5-dihydro-1H-imidazol-2-yl group is typically introduced by:
- Using imidazoline derivatives such as ethyl glycinate hydrochloride or ethyl cyanoacetate as precursors.
- Employing cyclization reactions where amines react with cyanoacetate derivatives under controlled conditions to form imidazoline rings.
For example, a green and efficient one-pot synthesis method involves the reaction of primary or secondary amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under solvent-free conditions at around 70 °C, leading to the formation of imidazolinone or imidazolidinone derivatives. This method is characterized by good yields (up to 92%) and avoids the use of harmful solvents.
Coupling of the Imidazoline Group to 4-Aminobenzenesulfonamide
The key step to obtain 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves the nucleophilic substitution of the sulfonamide nitrogen with the imidazoline moiety.
A typical approach involves:
- Activation of the sulfonamide nitrogen or the imidazoline derivative (e.g., via halogenation or formation of reactive intermediates).
- Subsequent nucleophilic substitution or cyclization under mild to moderate conditions.
In some methods, potassium xanthogenate prepared in situ from carbon disulfide and KOH in ethanol is used to functionalize the sulfonamide, followed by reaction with alkyl halides to introduce heterocyclic substituents.
Alternative Synthetic Routes
Cyclization from N-(2-amino-1,2-dicyanovinyl)formamidine derivatives: Industrially feasible methods use diaminomaleonitrile as a starting material to prepare intermediates that can be cyclized to imidazole derivatives, which can then be functionalized to yield the target compound.
Reduction and cyclization of nitroimidazole derivatives: Some processes involve the reduction of 4-nitroimidazole-5-carboxamido intermediates, followed by cyclization in formic acid to yield aminoimidazole derivatives, which can be further modified.
Detailed Reaction Conditions and Yields
Analysis of Preparation Methods
Advantages
- One-pot and solvent-free methods reduce environmental impact and simplify purification steps.
- Use of commercially available and inexpensive starting materials such as sulfanilamide and ethyl cyanoacetate enhances scalability.
- Potassium xanthogenate-mediated functionalization offers versatility in introducing various heterocyclic groups.
Limitations
- Some industrial methods involving Hoffman rearrangement have low yields and multiple steps , which reduce efficiency.
- Reaction times and conditions must be carefully optimized to avoid impurities, especially in imidazoline ring formation.
- Handling of reagents like carbon disulfide requires caution due to toxicity and volatility.
Summary Table of Key Preparation Methods
| Method Description | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| One-pot solvent-free synthesis of imidazoline derivatives | Ethyl cyanoacetate, ethyl glycinate hydrochloride, amines, 70 °C, 2 h | High yield, green, simple | Requires precise temperature control |
| Potassium xanthogenate functionalization | CS2, KOH in ethanol, alkyl halides | Versatile, allows heterocycle introduction | Use of toxic CS2, multi-step |
| Industrial synthesis from diaminomaleonitrile | DAMN, Hoffman rearrangement, hydrolysis | Uses industrially available raw materials | Low yield, complex process |
| Reduction and cyclization of nitroimidazole derivatives | Reduction agents, formic acid | Established method for aminoimidazole cores | Multi-step, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced dihydroimidazole compounds, and various substituted sulfonamides. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and can be explored for the development of new antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial growth and replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
Key Structural and Functional Differences
The table below contrasts 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide with analogous sulfonamides:
Hydrogen-Bonding and Crystallographic Behavior
- Imidazolidine Substituent: The saturated imidazolidine ring enables conformational flexibility and diverse hydrogen-bonding patterns. For example, the NH groups in the imidazolidine moiety can act as donors, forming 3D networks in crystal lattices. This contrasts with rigid aromatic substituents (e.g., oxazole or quinoxaline), which prioritize planar stacking interactions .
Pharmacological Implications
- Antimicrobial Activity : Sulfamoxole’s methyl groups on the oxazole ring enhance lipophilicity, improving bacterial dihydropteroate synthase inhibition. The imidazolidine analog’s saturated structure may reduce target affinity due to steric or electronic mismatches .
- Solubility : The imidazolidine derivative’s higher polarity (from NH groups) may improve aqueous solubility compared to aromatic analogs, though this remains unquantified in the literature .
Biological Activity
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is . The compound features a sulfonamide group attached to an imidazole ring, which is known for its biological significance.
Cytotoxicity
Research indicates that 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- IC50 Values : The IC50 values were calculated using the MTT assay, showing promising results in inhibiting cell viability. For example, one study reported IC50 values in the range of 6–7 μM for HeLa cells and 18–20 μM for non-tumor HaCaT cells, indicating selective toxicity towards cancer cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:
- Cell Cycle Arrest : Studies have shown that 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide induces cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner .
- Apoptosis Induction : The compound has been linked to apoptosis induction in both wild-type and mutant p53 cell lines, suggesting a broad applicability in targeting different tumor types .
- Inhibition of MDM2-p53 Interactions : Although it did not inhibit MDM2-p53 interactions directly, it may influence other apoptotic pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has been evaluated using various computational models. Theoretical studies suggest favorable permeability characteristics across different cell types .
Toxicological Profile
Safety assessments indicate that the compound may cause skin and eye irritation as per hazard classifications . Further studies are needed to fully understand its toxicological profile.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Anticancer Activity : A study demonstrated that derivatives of benzenesulfonamide with imidazole moieties showed enhanced anticancer activity compared to traditional agents .
Compound Cell Line IC50 (μM) 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide HeLa 6–7 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide HaCaT 18–20 - Cardiovascular Effects : Another study indicated that related compounds could interact with calcium channels, affecting perfusion pressure and coronary resistance . This suggests potential applications in cardiovascular therapies.
Q & A
Basic: What are the common synthetic routes for 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A general approach involves refluxing a sulfonamide precursor (e.g., 4-aminobenzenesulfonamide) with an imidazole derivative (e.g., 4,5-dihydro-1H-imidazol-2-amine) in absolute ethanol, catalyzed by glacial acetic acid . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst variation : Substituting acetic acid with p-toluenesulfonic acid (PTSA) can improve reaction rates .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
Yield improvements (e.g., 65–85% in related sulfonamide-imidazole syntheses) are achieved through vacuum distillation for solvent removal and recrystallization in ethanol/water mixtures .
Basic: What spectroscopic and crystallographic techniques are employed to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Proton signals at δ 6.8–7.5 ppm (aromatic sulfonamide) and δ 3.1–4.2 ppm (imidazole NH and CH2 groups) confirm structural motifs. Carbon shifts at δ 120–150 ppm validate aromaticity and conjugation .
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 7.50 Å, b = 29.03 Å) are resolved using graphite-monochromated Cu-Kα radiation. Hydrogen bonding between sulfonamide SO2 and imidazole NH groups stabilizes the lattice .
- IR spectroscopy : Peaks at 3200–3400 cm⁻¹ (N-H stretch) and 1150–1250 cm⁻¹ (S=O symmetric/asymmetric stretching) are diagnostic .
Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of sulfonamide-imidazole derivatives?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the sulfonamide phenyl ring to assess electronic effects on bioactivity .
- Bioassay integration : Pair synthetic derivatives with enzyme inhibition assays (e.g., carbonic anhydrase or phosphodiesterase targets) to quantify IC50 values .
- Computational pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with favorable binding energies to active sites .
Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
- Replication under standardized conditions : Control variables like solvent purity (HPLC-grade), temperature (±1°C), and cell passage number (for in vitro assays) to minimize experimental noise .
- Meta-analysis : Apply statistical tools (e.g., ANOVA or regression models) to pooled data from multiple studies, accounting for outliers and batch effects .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing indirect activity assays .
Advanced: How can computational chemistry approaches be integrated into the study of this compound's interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories to analyze stability of hydrogen bonds between sulfonamide SO2 and active-site residues .
- Free-energy perturbation (FEP) : Calculate relative binding energies for imidazole-substituted analogs to guide rational design .
- QSAR modeling : Train models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to predict untested derivatives .
Advanced: What strategies are effective in modifying the imidazole ring to enhance physicochemical properties while maintaining bioactivity?
Methodological Answer:
- Ring saturation : Compare 4,5-dihydroimidazole (reduced flexibility) vs. fully unsaturated imidazole (planar geometry) to balance solubility and target engagement .
- Regioselective functionalization : Use protecting groups (e.g., Boc) to selectively alkylate the imidazole N1 position, avoiding side reactions at the sulfonamide moiety .
- Salt formation : Convert the free base to hydrochloride salts via HCl/Et2O treatment to improve aqueous solubility without altering pharmacophore integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
